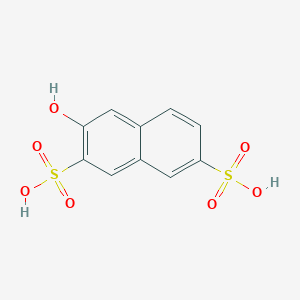

3-Hydroxynaphthalene-2,7-disulphonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWINTIHFQKJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-51-3 (di-hydrochloride salt), 15883-57-5 (unspecified hydrochloride salt) | |

| Record name | 2-Naphthol-3,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045032 | |

| Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-75-4 | |

| Record name | 2-Naphthol-3,6-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol-3,6-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3,6-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-3,6-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHI9372R49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxynaphthalene-2,7-disulphonic Acid

This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxynaphthalene-2,7-disulphonic acid, a significant intermediate in the production of food pigments, azo dyes, and functional pigments.[1][2] Also known by the trivial name R-acid, this compound is crucial for researchers, scientists, and professionals involved in drug development and materials science.[2] This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Physicochemical Properties

This compound is a white, needle-like crystalline solid that is readily soluble in water and ethanol but nearly insoluble in ether.[1] Its sodium salt, known as R-salt, is also a white, needle-like crystal that is easily soluble in water and slightly soluble in alcohol, but insoluble in benzene.[1] Aqueous solutions of R-salt exhibit a characteristic blue-green fluorescence.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Isolated Yield | 68% | [3][4] |

| Major Impurity | ~3% Schaeffer's salt | [3][4] |

| Molecular Formula | C₁₀H₈O₇S₂ | [1][3] |

| Molecular Weight | 304.3 g/mol | [1][3] |

Experimental Protocol: Synthesis of this compound (R-acid)

This protocol details the sulfonation of 2-naphthol to produce this compound.[1][3][4]

Materials:

-

2-Naphthol

-

98% Sulfuric acid

-

Anhydrous sodium sulfate

-

Sodium chloride

-

Water

Procedure:

-

Initial Reaction Mixture: In a suitable reaction vessel, heat an excess of 98% sulfuric acid to 60°C.

-

Addition of Reactants: To the heated sulfuric acid, add 2-Naphthol and anhydrous sodium sulfate.

-

Heating Profile: The reaction mixture is subjected to a staged heating process:

-

Heat at 105°C for 24 hours.

-

Increase the temperature to 110°C and maintain for 12 hours.

-

Further increase the temperature to 120°C and maintain for another 12 hours.

-

-

Dilution and Quenching: After the heating stages are complete, dilute the reaction mixture with additional sulfuric acid. Subsequently, quench the mixture by carefully adding it to water.

-

Crystallization of the Sodium Salt (R-salt):

-

Add sodium chloride to the aqueous solution at 60°C.

-

Slowly cool the mixture to 30°C to facilitate the crystallization of the product as its sodium salt.

-

-

Isolation: The crystallized R-salt is then isolated from the solution. The isolated yield is approximately 68%, with the primary impurity being about 3% of Schaeffer's salt.[3][4]

Alternative Production Method

Industrially, this compound (as R-salt) is often obtained as a by-product during the synthesis of 2-Hydroxynaphthalene-6,8-disulphonic acid (G-acid).[1][4] In this process, after 2-naphthol is sulfonated to produce a mixture of G-acid and R-acid, the G-salt is precipitated out using potassium chloride. The remaining waste acid liquid is then treated with sodium chloride to salt out the R-salt.[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to (R)-(-)-Mandelic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-(-)-Mandelic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

(R)-(-)-Mandelic acid is an aromatic alpha-hydroxy acid (AHA) that serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its enantiomeric purity is vital as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide details the physicochemical properties, synthesis, and purification of (R)-(-)-Mandelic acid, along with its applications in drug development and as a chiral resolving agent.

Chemical Structure and Identification

(R)-(-)-Mandelic acid, also known as D-(-)-Mandelic acid, is characterized by a phenyl group and a hydroxyl group attached to the alpha carbon of a carboxylic acid. This chiral center is in the (R) configuration.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid[4] |

| Synonyms | D-(-)-Mandelic acid, (R)-alpha-Hydroxyphenylacetic acid[5][6] |

| CAS Number | 611-71-2[5][6] |

| Molecular Formula | C₈H₈O₃[5][7] |

| Molecular Weight | 152.15 g/mol [7] |

| InChI Key | IWYDHOAUDWTVEP-SSDOTTSWSA-N[2] |

| SMILES | O--INVALID-LINK--c1ccccc1[2] |

Physicochemical Properties

The physical and chemical properties of (R)-(-)-Mandelic acid are summarized below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Data of (R)-(-)-Mandelic Acid

| Property | Value |

| Appearance | White crystalline powder[5] |

| Melting Point | 131-133 °C[8] |

| Boiling Point | 214.6 °C (estimate)[8] |

| Solubility | Partially soluble in water; freely soluble in ethanol and isopropanol[8] |

| pKa | 3.37 (at 25 °C)[8] |

| Optical Rotation | [α]25/D −151°, c = 1 in ethanol[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of (R)-(-)-Mandelic acid.

Table 3: Spectroscopic Data for (R)-(-)-Mandelic Acid

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic, alpha-hyrdoxy, and carboxylic acid protons.[9] |

| IR (KBr) | Characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C-O stretching vibrations. |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 152, with characteristic fragmentation patterns. |

Biological Activity and Mechanism of Action

(R)-(-)-Mandelic acid is primarily known for its role as a synthetic intermediate in the pharmaceutical industry.[7] As an alpha-hydroxy acid, its biological effects are largely attributed to its exfoliating and antimicrobial properties.[4][5] It is not typically associated with specific intracellular signaling pathways in the manner of targeted therapeutics. Instead, its mechanism in dermatological applications involves the disruption of corneocyte cohesion in the stratum corneum, leading to exfoliation.

The "Mandelate Pathway" refers to the metabolic route for this compound, where mandelate racemase can interconvert between the (R) and (S) enantiomers.[3]

Applications in Drug Development

(R)-(-)-Mandelic acid is a valuable precursor for the synthesis of a range of pharmaceuticals, including:

-

Antibiotics: It is a key intermediate in the production of semi-synthetic penicillins and cephalosporins.[1][6]

-

Anti-obesity agents [1]

-

Antitumor agents [1]

Beyond its role as a building block, it is also widely used as a chiral resolving agent for the separation of racemic mixtures of amines and alcohols.[5]

Experimental Protocols

Enzymatic Synthesis of (R)-(-)-Mandelic Acid from Racemic Mandelonitrile

This protocol describes a dynamic kinetic resolution process using a nitrilase enzyme.

Materials:

-

Racemic mandelonitrile

-

Immobilized (R)-selective nitrilase (e.g., from Alcaligenes faecalis)

-

Phosphate buffer (pH 7.5-8.0)

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the immobilized nitrilase in the phosphate buffer.

-

Add racemic mandelonitrile to the suspension. The reaction is typically carried out under mild agitation at a controlled temperature (e.g., 30°C).

-

The nitrilase selectively hydrolyzes (R)-mandelonitrile to (R)-mandelic acid. The remaining (S)-mandelonitrile undergoes in-situ racemization under the slightly alkaline conditions, allowing for a theoretical yield of up to 100%.[3]

-

Monitor the reaction progress using chiral HPLC.

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Acidify the aqueous solution to a pH of 1-2 with 1 M HCl.

-

Extract the (R)-mandelic acid with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

-

Further purification can be achieved by recrystallization.

Chiral Resolution of a Racemic Amine using (R)-(-)-Mandelic Acid

This protocol outlines the classical method of diastereomeric salt formation and fractional crystallization.

Materials:

-

Racemic amine

-

(R)-(-)-Mandelic acid (0.5-1.0 equivalents)

-

Suitable solvent (e.g., ethanol, ethyl acetate)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Dissolve the racemic amine in the chosen solvent, with gentle heating if necessary.

-

In a separate flask, dissolve (R)-(-)-Mandelic acid in the same solvent.

-

Slowly add the mandelic acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration.

-

To recover the resolved amine, suspend the crystals in water and acidify with 1 M HCl. Extract the liberated amine with an organic solvent.

-

To recover the (R)-(-)-Mandelic acid, make the aqueous layer from the previous step basic with 1 M NaOH and then re-acidify to precipitate the mandelic acid.

Conclusion

(R)-(-)-Mandelic acid is a cornerstone chiral molecule with significant applications in the pharmaceutical and fine chemical industries. Its well-defined physicochemical properties and the availability of robust synthetic and resolution protocols make it an indispensable tool for researchers and drug development professionals. While it may not be involved in complex signaling pathways, its direct biological effects as an AHA and its utility as a chiral synthon underscore its continued importance in science and medicine.

References

- 1. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Mandelic acid - Wikipedia [en.wikipedia.org]

- 4. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A study on the chiral inversion of mandelic acid in humans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Hydroxy Acids, the Most Widely Used Anti-aging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Luminescent Landscape of R-acid: A Technical Guide to its Fluorescence Characteristics

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Executive Summary

R-acid, chemically known as 2-naphthol-3,6-disulfonic acid, is a key intermediate in the synthesis of various azo dyes. Beyond its foundational role in color chemistry, R-acid and its parent compound, 2-naphthol, exhibit intrinsic fluorescence properties that are highly sensitive to their molecular environment. This technical guide provides an in-depth exploration of the fluorescence characteristics of R-acid, with a particular focus on the photophysical principles that govern its light-emitting behavior. Drawing comparative insights from the well-studied 2-naphthol, this document details the influence of pH and solvent polarity on the fluorescence emission of these compounds. Furthermore, comprehensive experimental protocols for the characterization of their fluorescence properties are provided, alongside graphical representations of key experimental workflows to aid in practical application. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and the broader scientific community who wish to leverage the fluorescent properties of R-acid and related naphthol derivatives in their work.

Introduction to R-acid and its Fluorescence Potential

R-acid, or 2-naphthol-3,6-disulfonic acid, is a sulfonated derivative of 2-naphthol[1]. The presence of the naphthalene core, a polycyclic aromatic hydrocarbon, bestows the molecule with the ability to absorb ultraviolet light and subsequently emit a portion of this energy as fluorescence[2]. The two sulfonate groups significantly enhance its water solubility compared to the parent 2-naphthol[1].

The fluorescence of R-acid, much like other naphthalene derivatives, is intimately linked to its electronic structure and the surrounding environment. Factors such as pH and solvent polarity can dramatically alter the fluorescence intensity and emission wavelength, a phenomenon that can be exploited for sensing and as a molecular probe[3][4]. This guide will delve into the specifics of these interactions and provide the necessary framework for their quantitative assessment.

Photophysical Properties of R-acid and 2-Naphthol

While specific quantitative fluorescence data for R-acid is not extensively documented in publicly accessible literature, a comprehensive understanding of its behavior can be derived from the well-characterized photophysical properties of its parent compound, 2-naphthol. The sulfonate groups in R-acid are anticipated to modulate these properties, primarily by influencing the acidity of the hydroxyl group and interacting with the local solvent environment.

Spectral Characteristics

The fluorescence of 2-naphthol is characterized by distinct excitation and emission spectra that are highly dependent on the protonation state of the hydroxyl group.

-

Protonated (Neutral) Form: In acidic to neutral aqueous solutions, the protonated form of 2-naphthol predominates. It typically exhibits an excitation maximum around 320-331 nm and a fluorescence emission maximum at approximately 356 nm[5][6].

-

Deprotonated (Anionic) Form: In basic solutions, the hydroxyl group is deprotonated, forming the naphtholate anion. This results in a significant red-shift in the emission spectrum, with the maximum typically observed around 416-420 nm[5][7].

The addition of sulfonate groups in R-acid is expected to influence these spectral properties. The electron-withdrawing nature of the sulfonate groups can affect the energy levels of the excited state and may lead to shifts in the excitation and emission maxima.

Quantitative Fluorescence Parameters

Key parameters that quantify the efficiency and dynamics of the fluorescence process include the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ).

| Parameter | 2-Naphthol (in aqueous solution) | R-acid (2-Naphthol-3,6-disulfonic acid) |

| Excitation Max (λex) | ~320-331 nm (protonated) | Data not readily available |

| Emission Max (λem) | ~356 nm (protonated) | Data not readily available |

| ~416-420 nm (deprotonated) | ||

| Quantum Yield (Φf) | 0.18[5] | Data not readily available |

| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available |

Table 1: Summary of known and anticipated fluorescence properties of 2-Naphthol and R-acid.

Influence of Environmental Factors on Fluorescence

The sensitivity of R-acid's fluorescence to its surroundings is a key characteristic that underpins its potential use as a molecular probe.

Effect of pH

The most pronounced environmental influence on the fluorescence of R-acid is the pH of the solution. As with 2-naphthol, the equilibrium between the protonated and deprotonated forms of the hydroxyl group is directly manipulated by the hydrogen ion concentration. This results in a ratiometric change in fluorescence emission, with a clear isoemissive point, making it a potential fluorescent pH indicator[5]. The sulfonate groups on R-acid will alter the ground and excited state pKa values compared to 2-naphthol, thus shifting the pH range over which this transition occurs.

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts with changes in the polarity of the solvent[8]. This effect arises from differential solvation of the ground and excited electronic states of the fluorophore. Naphthalene derivatives are known to exhibit solvatochromism[2]. For R-acid, moving from a nonpolar to a polar solvent is expected to cause a shift in the emission maximum. This is because the excited state is often more polar than the ground state, and a polar solvent will stabilize the excited state to a greater extent, leading to a lower energy emission (a red-shift)[9].

Experimental Protocols

The following protocols provide a framework for the systematic characterization of the fluorescence properties of R-acid. These are based on established methods for 2-naphthol and can be adapted for R-acid[6][10].

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of R-acid (e.g., 1 mM) in deionized water. R-acid's disodium salt is readily soluble in water[1].

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution in the desired buffers or solvents to achieve a final concentration suitable for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).

Measurement of Excitation and Emission Spectra

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum emission (a preliminary scan may be needed to determine this).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-400 nm).

-

The resulting spectrum will show the efficiency of different wavelengths in exciting the fluorophore.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum excitation.

-

Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 340-600 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of wavelength.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to R-acid (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Absorbance Measurement: Prepare a series of dilute solutions of both the R-acid and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'sample' and 'std' refer to the R-acid and the standard, respectively.

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a sensitive detector is required.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ), which is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for the measurement of fluorescence excitation and emission spectra of R-acid.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Research and Drug Development

The environment-sensitive fluorescence of R-acid and its derivatives opens up possibilities for their use in various scientific and biomedical applications:

-

Fluorescent Probes: Their pH-dependent fluorescence makes them suitable candidates for the development of fluorescent pH sensors for biological and chemical systems.

-

Drug Delivery: As a fluorescent model compound, R-acid can be encapsulated in nanocarriers to study release kinetics and carrier stability, leveraging the change in fluorescence upon release into an aqueous environment[6].

-

Dye Chemistry: As a foundational dye intermediate, understanding its photophysical properties can aid in the rational design of novel fluorescent dyes with tailored characteristics.

Conclusion

R-acid, or 2-naphthol-3,6-disulfonic acid, possesses intrinsic fluorescence that is highly responsive to its chemical environment, particularly pH. While detailed quantitative photophysical data for R-acid itself remains an area for further investigation, the extensive knowledge of its parent compound, 2-naphthol, provides a robust framework for understanding and predicting its behavior. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to characterize the fluorescence of R-acid and unlock its potential in applications ranging from the development of novel sensors to the characterization of drug delivery systems. As the demand for sensitive and specific molecular probes continues to grow, a thorough understanding of the fluorescence characteristics of foundational molecules like R-acid is paramount.

References

- 1. 2-Naphthol-3,6-disulfonic Acid [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. Theoretical Studies of the Low-lying Excited Electronic States and Transition Energies of Naphthol Sulfonate Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. franklycaroline.com [franklycaroline.com]

- 6. benchchem.com [benchchem.com]

- 7. franklycaroline.com [franklycaroline.com]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. books.rsc.org [books.rsc.org]

- 10. aa6kj.hopto.org [aa6kj.hopto.org]

Unveiling the Past: A Technical Guide to the Historical Context of 3-Hydroxynaphthalene-2,7-disulphonic Acid's Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, a key aromatic compound, and its isomers have played a pivotal role in the advancement of chemical synthesis, particularly within the dye industry. This technical guide delves into the historical context of its discovery, tracing its origins to the burgeoning field of synthetic chemistry in the late 19th century. Understanding the foundational synthesis methods and the scientific landscape of the era provides valuable insights for contemporary researchers in chemistry and drug development. The discovery of this class of compounds is intrinsically linked to the sulfonation of 2-naphthol, a process that unlocked a vibrant palette of azo dyes and laid the groundwork for more complex chemical manufacturing.

Historical Context and Discovery

The discovery of this compound and its isomers, notably 2-naphthol-6,8-disulfonic acid (G acid) and 2-naphthol-3,6-disulfonic acid (R acid), is deeply rooted in the rapid expansion of the German chemical and dye industry in the latter half of the 19th century. While a single discoverer for this compound is not definitively credited in available historical records, its emergence is a direct result of the intensive investigation into the derivatives of naphthalene, a major component of coal tar.

The landmark reference work, "Fundamental Processes of Dye Chemistry" by H. E. Fierz-David and L. Blangey, first published in the early 20th century, provides significant insight into the production methods of these crucial dye intermediates. The common names "G acid" and "R acid" are derived from the German words for yellow (gelb) and red (rot), respectively, corresponding to the colors of the azo dyes they typically produce upon coupling with diazonium salts. The disodium salt of R acid, known as R-salt, was reportedly first mentioned in scientific literature around 1880, firmly placing the discovery of this family of compounds within this innovative period.

The primary driver for the synthesis of these hydroxynaphthalene disulphonic acids was their utility as coupling components in the production of azo dyes. The introduction of sulfonic acid groups into the naphthol structure rendered the molecules water-soluble, a critical property for the dyeing processes of the time.

Historical Synthesis and Experimental Protocols

The foundational method for the synthesis of this compound and its isomers was the direct sulfonation of 2-naphthol using concentrated sulfuric acid or oleum (fuming sulfuric acid). The control of reaction conditions, particularly temperature, was crucial in directing the regioselectivity of the sulfonation and influencing the ratio of the resulting isomers.

Key Experimental Protocol (Reconstructed from Historical Accounts):

Objective: Synthesis of 2-Naphthol Disulphonic Acids (G acid and R acid) via Sulfonation of 2-Naphthol.

Materials:

-

β-Naphthol (2-Naphthol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (Oleum)

-

Potassium Chloride (KCl) for precipitation of G-salt

Methodology:

-

Initial Sulfonation: 2-Naphthol was gradually added to a stirred vessel containing concentrated sulfuric acid. The initial reaction was typically conducted at a relatively low temperature to control the exothermic reaction and favor the formation of monosulfonic acids.

-

Disulfonation: To achieve disulfonation, the reaction temperature was elevated, and in many procedures, oleum was added to the reaction mixture. The temperature was a critical parameter:

-

Lower temperatures were reported to favor the formation of R acid (2-naphthol-3,6-disulfonic acid).

-

Higher temperatures promoted the formation of the thermodynamically more stable G acid (2-naphthol-6,8-disulfonic acid).

-

-

Isomer Separation: The separation of the resulting isomers was a significant challenge for early chemists. A common method involved the fractional crystallization of their salts. For instance, the potassium salt of G acid is less soluble than the corresponding R acid salt, allowing for its precipitation from the reaction mixture by the addition of potassium chloride.

Quantitative Data from Early Experiments

Historical records often lack the detailed quantitative data common in modern chemical literature. However, some information on typical yields can be gleaned from early industrial practices and publications.

| Product | Starting Material | Sulfonating Agent | Typical Reported Yield | Notes |

| G-salt (Potassium salt) | 2-Naphthol | Oleum in Sulfuric Acid | 66-67% | Yield based on 2-naphthol. R-salt would be a significant by-product. |

| R-salt (Sodium salt) | 2-Naphthol | Sulfuric Acid | Variable | Often isolated from the mother liquor after precipitation of G-salt. |

This table represents typical yields reported in early 20th-century industrial methods and may have varied significantly based on the specific process and equipment used.

Logical Relationships in Synthesis

The sulfonation of 2-naphthol is a stepwise process where reaction conditions dictate the final product distribution. This relationship can be visualized as a branching pathway.

Experimental Workflow

The general workflow for the historical production and isolation of G-salt and R-salt from 2-naphthol involved a series of distinct steps.

Conclusion

The discovery and development of this compound and its isomers were a direct consequence of the scientific and industrial fervor of the late 19th-century dye industry. The sulfonation of 2-naphthol, a seemingly straightforward reaction, required careful control and ingenuity to yield the desired products. While the exact moment of discovery for this compound remains somewhat obscured by the collective and competitive nature of the era's chemical advancements, its importance as a foundational building block in organic synthesis is undeniable. For modern researchers, this historical context not only illuminates the origins of a vital class of chemical intermediates but also underscores the enduring principles of process optimization and isomer control that remain central to chemical and pharmaceutical development today.

A Technical Guide to 3-Hydroxynaphthalene-2,7-disulphonic acid (CAS 148-75-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxynaphthalene-2,7-disulphonic acid, registered under CAS number 148-75-4, is a significant organic compound widely recognized in the chemical industry. Also known by its trivial name, R acid, it serves as a crucial intermediate in the synthesis of various dyes and pigments.[1] Its molecular structure, featuring a naphthalene core functionalized with hydroxyl and sulfonic acid groups, imparts unique properties such as water solubility and reactivity, making it a versatile building block in organic synthesis.[2] This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, key chemical reactions, applications, analytical methods, and toxicological profile to support its use in research and development.

Physicochemical Properties

This compound is a white, needle-like crystalline solid.[1] The presence of two sulfonic acid groups makes it a strong acid and highly soluble in water and alcohol, while it is almost insoluble in ether.[1][2] Its aqueous solutions are known to exhibit a blue-green fluorescence.[1] The sodium salt of this acid is commonly referred to as R salt.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| IUPAC Name | 3-hydroxynaphthalene-2,7-disulfonic acid | [3] |

| CAS Number | 148-75-4 | [1][3] |

| Synonyms | R acid, 2-Naphthol-3,6-disulfonic acid | [1][3][4] |

| Molecular Formula | C₁₀H₈O₇S₂ | [1][3][4] |

| Molecular Weight | 304.3 g/mol | [1][3][4] |

| Appearance | White needle-like crystals | [1] |

| Solubility | Soluble in water and alcohol; almost insoluble in ether | [1][4] |

| pKa | -0.20 ± 0.40 (Predicted) | [1] |

| Density | 1.7421 (Rough Estimate) | [1] |

| Boiling Point | 415.13°C (Rough Estimate) | [1] |

| InChI Key | USWINTIHFQKJTR-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O | [3] |

Synthesis and Manufacturing

The primary industrial production method for this compound involves the sulfonation of 2-naphthol.[1] The process is controlled by temperature to favor the formation of the desired disubstituted product. It can also be recovered as a byproduct from the synthesis of G acid (2-Hydroxynaphthalene-6,8-disulfonic acid).[4][5]

Experimental Protocol: Synthesis from 2-Naphthol

A common laboratory and industrial synthesis protocol is as follows:[4][5]

-

Reaction Setup: Heat 2-Naphthol in an excess of 98% sulfuric acid to 60°C.

-

Addition: Add anhydrous sodium sulfate to the mixture.

-

Heating Profile: The reaction mixture is subjected to a staged heating process:

-

Heat at 105°C for 24 hours.

-

Heat at 110°C for 12 hours.

-

Heat at 120°C for 12 hours.

-

-

Quenching: Dilute the reaction mixture with more sulfuric acid and then quench it in water.

-

Precipitation: Add sodium chloride to the aqueous solution at 60°C.

-

Crystallization: Cool the mixture slowly to 30°C to crystallize the product as its sodium salt (R salt).

-

Isolation: The resulting product is isolated with a yield of approximately 68%. The primary impurity is typically Schaeffer's salt (~3%).[4][5]

-

Purification (Optional): Further purification can be achieved via the aniline salt.[4][5]

Chemical Reactivity

This compound undergoes several characteristic reactions, making it a versatile intermediate. The hydroxyl group activates the ring, and reactions like diazo coupling occur at the 1-position.[4][5]

-

Further Sulfonation: Reaction with 20% oleum results in the formation of 2-hydroxynaphthalene-3,6,8-trisulfonic acid.[4][5]

-

Alkali Fusion: Fusion with sodium hydroxide yields 2,3-dihydroxynaphthalene-6-sulfonic acid.[4][5]

-

Amination (Bucherer Reaction): This reaction produces 2-aminonaphthalene-3,6-disulfonic acid.[4][5]

-

Diazo Coupling: It acts as a coupling component, with diazonium salts attacking the C1 position to form azo dyes.[4][5]

-

Nitrosation: This reaction also occurs at the 1-position.[4][5]

Applications

The primary application of this compound is as a key intermediate in the synthesis of colorants.[1]

-

Azo Dyes: It is a fundamental coupling component used in the preparation of various azo dyes and food pigments.[1] For example, it is used to prepare disazo urea dyes.[2]

-

Antimicrobial Materials: The compound can be used as a precursor in the synthesis of antimicrobial materials.[4][5][6]

-

Fluorescent Indicators: It serves as an intermediate for fluorescent indicators.[1]

-

Research Chemical: It is sold as a useful chemical for various research applications.[]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity assessment of this compound.[8]

Experimental Protocol: Reverse-Phase HPLC Analysis

A general method for its analysis is as follows:[8]

-

Column: A reverse-phase (RP) HPLC column, such as Newcrom R1, is used.

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid.

-

MS Compatibility: For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.

-

Detection: UV detection is typically suitable due to the chromophoric nature of the naphthalene ring.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Toxicological and Safety Information

This compound and its salts are considered hazardous substances.[9] Proper safety precautions must be observed during handling.

Table 2: Summary of Hazards

| Hazard Type | Description | Reference |

| Eye Contact | Causes serious eye irritation and potential damage. | [9][10][11] |

| Skin Contact | Causes skin irritation and can cause inflammation in some individuals. May cause an allergic skin reaction. | [9][11] |

| Inhalation | Inhaling dust may lead to sensitization reactions in some individuals. Long-term exposure to high dust concentrations can cause changes in lung function. | [9] |

| Ingestion | Not thought to be harmful, but may cause damage, especially with pre-existing organ conditions. | [9] |

| Flammability | Combustible solid that burns but propagates flame with difficulty. Dust may form an explosive mixture with air. | [9] |

Handling and First Aid

-

Handling: Use in a well-ventilated area. Avoid breathing dust and ensure personal protective equipment (gloves, eye protection) is worn.[9][12] Avoid contact with oxidizing agents.[9]

-

First Aid:

-

Skin Contact: Immediately flush skin with running water and remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing. Seek medical attention.[11]

-

Inhalation: Remove from the contaminated area. If irritation persists, seek medical attention.[9]

-

Ingestion: Give a glass of water. First aid is not generally required, but contact a doctor if in doubt.[9]

-

Conclusion

This compound (R acid) is a well-characterized chemical compound with significant industrial importance, primarily as an intermediate for dyes and pigments. Its synthesis from 2-naphthol is a well-established process, and its reactivity allows for the creation of a diverse range of derivatives. While it is a valuable tool in chemical synthesis, its hazardous nature necessitates careful handling and adherence to safety protocols. The information compiled in this guide provides a solid technical foundation for researchers, scientists, and development professionals working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS 148-75-4: this compound [cymitquimica.com]

- 3. 2-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 8674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 148-75-4 [chemicalbook.com]

- 5. This compound CAS#: 148-75-4 [m.chemicalbook.com]

- 6. 3-Hydroxy-2,7-naphthalenedisulfonicAcidSodiumSalt , 98% , 148-75-4 - CookeChem [cookechem.com]

- 8. 3-Hydroxynaphthalene-2,7-disulfonic acid | SIELC Technologies [sielc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemical-label.com [chemical-label.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. echemi.com [echemi.com]

Excimer Formation of Sulfonated Naphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental investigation of excimer formation in sulfonated naphthalene derivatives. These compounds are of significant interest in various scientific and technological fields, including the development of fluorescent probes for biological systems and drug delivery applications. The introduction of sulfonate groups imparts water solubility to the hydrophobic naphthalene core, making these derivatives suitable for use in aqueous environments.

Introduction to Excimer Formation

An excimer, or "excited dimer," is a transient dimeric species formed when an excited-state fluorophore interacts with a ground-state molecule of the same species. This association is only favorable in the excited state; upon relaxation to the ground state, the dimer dissociates. Excimer formation is characterized by a distinct, broad, and structureless emission band that is red-shifted compared to the monomer fluorescence. The intensity of this excimer emission is highly dependent on the concentration of the fluorophore and the viscosity of the medium. In the context of drug development, the environmentally sensitive nature of excimer fluorescence can be harnessed to probe molecular proximity and conformational changes in biomolecules.

Synthesis of Sulfonated Naphthalene Derivatives

The introduction of sulfonate groups onto the naphthalene ring is typically achieved through electrophilic aromatic substitution using sulfuric acid. The position of sulfonation is highly dependent on the reaction temperature.

Synthesis of Sodium Naphthalenesulfonates

Experimental Protocol:

The industrial production of sodium naphthalenesulfonate involves a multi-step process:

-

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid. To favor the formation of the desired β-naphthalene sulfonic acid, the reaction is typically carried out at elevated temperatures (160°C to 165°C). At lower temperatures, the α-isomer is the major product.

-

Neutralization: The resulting naphthalene sulfonic acid is neutralized with a base, such as sodium hydroxide or sodium sulfite, to yield the sodium salt.

-

Purification: The product can be purified by recrystallization. For instance, the addition of sodium chloride can precipitate sodium naphthalenesulfonate via the common ion effect.

Key Reaction Parameters for Sulfonation:

| Parameter | Value | Reference |

| Molar Ratio (Naphthalene:Sulfuric Acid) | 1 : 1.0 - 1.4 | - |

| Reaction Temperature | 120 - 165°C | - |

| Reaction Time | 2 - 5 hours | - |

Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives

A modern and efficient method for the synthesis of ANS and its derivatives is the microwave-assisted copper(0)-catalyzed Ullmann coupling.[1]

Experimental Protocol:

-

Reaction Setup: 8-chloro-1-naphthalenesulfonic acid (1 equivalent) and the desired aniline derivative (1.1 equivalents) are combined with elemental copper (10 mol %) in an aqueous sodium phosphate buffer (pH 6-7).

-

Microwave Irradiation: The reaction mixture is stirred and irradiated in a microwave reactor for 1-1.5 hours at 100°C.

-

Workup and Purification: After the reaction, the product is isolated and purified, often by chromatographic techniques.

Synthesis of Bis-(5,5')-8-anilino-1-naphthalene Sulfonic Acid Dipotassium Salt (bis-ANS)

Experimental Protocol:

An electrochemical method can be employed for the synthesis of bis-ANS.

-

Electrolysis: 8-anilino-1-naphthalene sulfonic acid ammonium salt is dissolved in an aqueous solution of sodium perchlorate and electrolyzed for approximately two hours using a carbon cloth anode and a metal cathode. The progress of the reaction is monitored by HPLC.

-

Isolation and Purification: The solvent is removed, and the residue is dissolved in methanol and chromatographed on a neutral alumina column.

-

Salt Conversion: The product is precipitated as its barium salt and then converted to the dipotassium salt by the addition of potassium sulfate, followed by recrystallization.

Photophysical Properties and Excimer Formation

The sulfonation of naphthalene derivatives influences their photophysical properties, including their propensity to form excimers. While extensive quantitative data on the excimer fluorescence of simple sulfonated naphthalenes in solution is limited in the literature, the principles of excimer formation observed for other aromatic hydrocarbons like pyrene are applicable.

The formation of an excimer can be described by the following kinetic scheme:

Quantitative Data on Monomer Fluorescence of Sulfonated Naphthalene Derivatives

While specific data on excimer quantum yields and lifetimes for sulfonated naphthalenes are scarce, the monomer fluorescence of compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives has been well-characterized. The fluorescence of these molecules is highly sensitive to the polarity of their environment.[1]

Table 1: Photophysical Properties of Selected ANS Derivatives in Water and Ethylene Glycol [1]

| Compound | R Groups | λabs (nm, H2O) | λem (nm, H2O) | Quantum Yield (φ, H2O) | λabs (nm, EG) | λem (nm, EG) | Quantum Yield (φ, EG) |

| 3a | R=H | 350 | 515 | 0.003 | 368 | 468 | 0.36 |

| 3b | R=4-F | 348 | 510 | 0.003 | 365 | 465 | 0.42 |

| 3f | R=4-Cl | 352 | 512 | 0.002 | 370 | 468 | 0.31 |

| 3j | R=4-OCH3 | 358 | 520 | <0.001 | 375 | 480 | 0.18 |

EG = Ethylene Glycol

In a study of a naphthalene-appended dinuclear iron-oxo complex, a fluorescence lifetime component of 4.6 ns was attributed to the formation of a singlet excimer.[2]

Factors Influencing Excimer Formation

Several factors govern the efficiency of excimer formation:

-

Concentration: Higher concentrations of the fluorophore increase the probability of an excited molecule encountering a ground-state molecule, thus favoring intermolecular excimer formation.

-

Solvent Viscosity: Higher viscosity hinders the diffusion of molecules, which can reduce the rate of intermolecular excimer formation.

-

Temperature: Increased temperature can lead to the dissociation of the excimer back to the excited monomer, thus decreasing the excimer fluorescence intensity.

-

Molecular Structure: The presence of bulky substituents can sterically hinder the close approach of two naphthalene moieties, thereby suppressing excimer formation. Conversely, linking two naphthalene units with a flexible chain can promote intramolecular excimer formation.

Experimental Methodologies

Steady-State Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectra of the sulfonated naphthalene derivatives at various concentrations.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of the sulfonated naphthalene derivative in the desired solvent (e.g., deionized water, buffer) with concentrations ranging from dilute (where only monomer emission is expected) to concentrated.

-

Instrumentation: Use a standard fluorometer.

-

Data Acquisition: For each concentration, record the emission spectrum by exciting at a wavelength where the monomer absorbs. A typical excitation wavelength for naphthalene derivatives is in the UV range (e.g., 280-350 nm).

-

Analysis: Observe the appearance and growth of the broad, red-shifted excimer band with increasing concentration. The ratio of the excimer to monomer fluorescence intensity (IE/IM) can be plotted against concentration.

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for determining the lifetimes of the monomer and excimer excited states.

Experimental Protocol:

-

Instrumentation: A time-correlated single photon counting (TCSPC) system is commonly used. This consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a monochromator, and a sensitive, high-speed detector.

-

Sample Preparation: Prepare solutions of the sulfonated naphthalene derivative at a concentration where both monomer and excimer emission are observed. It is often necessary to deoxygenate the solutions by purging with an inert gas like nitrogen or argon, as dissolved oxygen can quench the fluorescence.

-

Data Acquisition: Measure the fluorescence decay at a wavelength corresponding to the monomer emission and at a wavelength corresponding to the excimer emission.

-

Data Analysis: The decay curves are fitted to exponential functions to extract the fluorescence lifetimes (τ) of the monomer and excimer. The decay of the monomer will often show a rise time corresponding to the formation of the excimer.

Applications in Drug Development and Research

The sensitivity of excimer fluorescence to the local environment and intermolecular distances makes sulfonated naphthalene derivatives valuable tools in drug development and biological research.

-

Probing Protein Conformation and Binding: Changes in the fluorescence of ANS and bis-ANS upon binding to proteins can indicate conformational changes and the presence of hydrophobic binding pockets.

-

Membrane Fluidity Studies: The formation of excimers can be used to probe the fluidity of lipid membranes.

-

Drug Delivery Systems: The release of a drug labeled with a naphthalene derivative from a carrier can be monitored by the change in excimer fluorescence as the concentration of the drug decreases upon release.

-

Biosensors: Intramolecular excimer formation in appropriately designed molecules can be modulated by the binding of a specific analyte, leading to a ratiometric fluorescent response.

Conclusion

Sulfonated naphthalene derivatives are a versatile class of water-soluble fluorophores with the potential for excimer formation. While their synthesis is well-established, a deeper quantitative understanding of their excimer photophysics in aqueous solution is an area ripe for further investigation. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of these fascinating molecules in their respective fields. The sensitive nature of excimer fluorescence offers a powerful tool for probing molecular interactions and dynamics in complex biological systems.

References

Spectral Data Analysis of 3-Hydroxynaphthalene-2,7-disulphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as R-acid, is a chemical intermediate with applications in the synthesis of azo dyes and as a fluorescent indicator. Its molecular structure, rich in aromatic and sulfonic acid functional groups, gives rise to a unique spectral signature that is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectral data for this compound and details the experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₈O₇S₂ |

| Molecular Weight | 304.3 g/mol |

| CAS Number | 148-75-4 |

| Appearance | White needle-like crystals |

| Solubility | Soluble in water and alcohol; almost insoluble in ether. |

Spectral Data Summary

The following tables summarize the expected spectral data for this compound. These are representative values based on the known functional groups and structural motifs. Actual experimental values may vary depending on the specific conditions of data acquisition.

UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Water | Not Reported | Not Reported | Aromatic systems typically exhibit strong absorption in the UV region. For related compounds like Hydroxy Naphthol Blue, an absorbance peak has been noted at 237 nm.[1] |

| Ethanol | Not Reported | Not Reported | The polarity of the solvent can influence the position and intensity of absorption bands. |

Infrared (IR) Spectroscopy Data

An ATR-IR spectrum for the disodium salt of 2-Naphthol-3,6-disulfonic acid (a synonym for this compound) is mentioned in the PubChem database, sourced from Forensic Spectral Research, though the detailed spectrum is not provided.[2] Expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H (Phenolic) | Stretching, broad |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1600, 1500, 1450 | C=C (Aromatic) | Ring Stretching |

| ~1200-1100 | S=O (Sulfonic Acid) | Asymmetric Stretching |

| ~1050-1000 | S=O (Sulfonic Acid) | Symmetric Stretching |

| ~850-750 | C-H (Aromatic) | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. The expected chemical shifts are influenced by the electron-withdrawing sulfonic acid groups and the electron-donating hydroxyl group on the naphthalene ring.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted 7.0-8.5 | m | 5H | Aromatic protons |

| Predicted 9.0-10.0 | s (broad) | 1H | Phenolic -OH |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| Predicted 110-140 | Aromatic carbons |

| Predicted 150-160 | Carbon attached to -OH |

Mass Spectrometry Data

| m/z | Ion | Notes |

| 303.97 | [M-H]⁻ | Expected molecular ion in negative mode. |

| 151.98 | [M-2H]²⁻ | Doubly charged ion may be observed. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).

Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (solid powder)

-

FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[3]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and acquire the ¹³C NMR spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Materials:

-

This compound

-

HPLC-grade solvent (e.g., methanol, water, acetonitrile)

-

Volatile buffer if necessary (e.g., ammonium acetate)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system. The solvent should be compatible with the ESI process.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For sulfonic acids, negative ion mode is typically more sensitive.[4]

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for spectral data acquisition and analysis.

Conclusion

This technical guide provides a framework for the spectral analysis of this compound. While comprehensive, experimentally verified spectral data for this compound is not widely published, the detailed protocols herein offer a clear path for researchers to generate this crucial information. The expected spectral characteristics, based on its chemical structure, serve as a valuable reference for the interpretation of newly acquired data. The systematic application of these spectroscopic techniques is fundamental for the quality control and further application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxynaphthalene-2,7-disulphonic Acid in Azo Dye Synthesis

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, commonly known as R-salt, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1] Its chemical structure, featuring a naphthalene core with a hydroxyl group and two sulfonic acid groups, makes it an excellent coupling component in azo dye formation. The sulfonic acid moieties are particularly significant as they impart a high degree of water solubility to the resulting dyes, a desirable property for applications in textiles, food coloring, and printing inks.[2][3][4] The hydroxyl group activates the naphthalene ring for electrophilic substitution by the diazonium ion, facilitating the azo coupling reaction. R-salt is used in the manufacturing of various commercial dyes, including Food Red 9, Acid Red 26, and Direct Blue 9.[5]

Azo dyes are synthesized via a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile like this compound.[4][6] The specific color and properties of the final dye are determined by the chemical structures of both the aromatic amine and the coupling component.[7]

General Reaction Principle

The synthesis of azo dyes using this compound follows a well-established two-stage reaction pathway:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[8][9] This temperature control is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The resulting diazonium salt solution is then added to an alkaline solution of the coupling component, this compound. The diazonium ion acts as an electrophile and attacks the electron-rich naphthalene ring of the R-salt, leading to the formation of a stable azo dye characterized by the -N=N- linkage.[7]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an azo dye using this compound as the coupling component. This procedure can be adapted for various primary aromatic amines.

Protocol 1: Synthesis of an Azo Dye

Materials:

-

Primary Aromatic Amine (e.g., Aniline, p-Toluidine, Sulphanilic acid)

-

This compound (R-salt)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of the Aromatic Amine

-

In a 250 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Some amine hydrochloride salts may precipitate at this stage, which is acceptable.

-

In a separate 100 mL beaker, prepare a solution of 0.0105 mol of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7] Continuous stirring is essential during this addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction is complete. The resulting clear or slightly turbid solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve 0.01 mol of this compound (R-salt) in 50 mL of a 1 M sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold R-salt solution with vigorous stirring.[7] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

A brightly colored precipitate of the azo dye should form immediately upon mixing.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

-

The pH of the solution should be maintained in the alkaline range (pH 8-9) to facilitate the coupling reaction. Adjust with 1 M NaOH if necessary.

Part C: Isolation and Purification of the Azo Dye

-

Once the reaction is complete, the azo dye can be precipitated out of the solution by "salting out". Add a sufficient amount of solid sodium chloride (NaCl) to the reaction mixture and stir until the solution is saturated.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold saturated sodium chloride solution to remove impurities.

-

For further purification, the crude dye can be recrystallized from a suitable solvent, such as an ethanol-water mixture.[10]

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of azo dyes using this compound with different aromatic amines. This table can be used as a template for recording experimental results.

| Parameter | Aniline-based Azo Dye | p-Toluidine-based Azo Dye | Sulphanilic acid-based Azo Dye |

| Reactant Molar Ratios | |||

| Aromatic Amine (mol) | 1.0 | 1.0 | 1.0 |

| Sodium Nitrite (mol) | 1.05 | 1.05 | 1.05 |

| Hydrochloric Acid (mol) | 2.5 | 2.5 | 2.5 |

| Coupling Component (mol) | 1.0 | 1.0 | 1.0 |

| Reaction Conditions | |||

| Diazotization Temperature (°C) | 0 - 5 | 0 - 5 | 0 - 5 |

| Coupling Temperature (°C) | 0 - 10 | 0 - 10 | 0 - 10 |

| Coupling pH | 8 - 9 | 8 - 9 | 8 - 9 |

| Product Characterization | |||

| Theoretical Yield (g) | Calculate based on limiting reactant | Calculate based on limiting reactant | Calculate based on limiting reactant |

| Actual Yield (g) | Record experimental value | Record experimental value | Record experimental value |

| Percentage Yield (%) | Calculate | Calculate | Calculate |

| Appearance | Red/Orange Powder | Red/Orange Powder | Orange/Yellow Powder |

| Melting Point (°C) | Determine experimentally | Determine experimentally | Determine experimentally |

| λmax (nm) in H₂O | Determine via UV-Vis Spectroscopy | Determine via UV-Vis Spectroscopy | Determine via UV-Vis Spectroscopy |

Visualizations

Chemical Reaction Pathway

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

Structure-Color Relationship

Caption: Influence of amine structure on dye color.

References

- 1. chembk.com [chembk.com]

- 2. tandfonline.com [tandfonline.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. 3-Hydroxynaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]

- 6. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Hydroxynaphthalene-2,7-disulphonic Acid as a Fluorescent Probe for Metal Ions

Introduction

3-Hydroxynaphthalene-2,7-disulphonic acid, also known as R-Acid, is a water-soluble organic compound that exhibits intrinsic fluorescence. While numerous naphthalene derivatives have been explored as fluorescent probes for the detection of various metal ions, detailed and specific applications of this compound for this purpose are not extensively documented in readily available scientific literature.

The general principle behind the use of such compounds as fluorescent probes lies in the interaction between the metal ion and the fluorophore (the fluorescent molecule). This interaction can lead to a change in the fluorescence properties of the probe, such as an increase (fluorescence enhancement or "turn-on") or a decrease (fluorescence quenching or "turn-off") in emission intensity. These changes can be correlated with the concentration of the metal ion, allowing for quantitative analysis.

This document aims to provide a generalized framework and hypothetical protocols based on the common principles of fluorescent metal ion sensing, tailored to the potential application of this compound. It is crucial to note that the quantitative data and specific experimental conditions provided herein are illustrative and would require experimental validation for practical application.

Data Presentation

Due to the lack of specific experimental data for this compound in the reviewed literature, a table of quantitative data cannot be provided at this time. For a specific metal ion of interest, researchers would need to experimentally determine key parameters such as:

-

Limit of Detection (LOD): The lowest concentration of the metal ion that can be reliably detected.

-

Linear Range: The concentration range over which the fluorescence response is directly proportional to the metal ion concentration.

-

Selectivity: The ability of the probe to detect the target metal ion in the presence of other potentially interfering ions.

-

Response Time: The time required for the probe to reach a stable fluorescence signal after the addition of the metal ion.

-

Quantum Yield: A measure of the efficiency of the fluorescence process.

Experimental Protocols

The following are generalized protocols for the investigation and application of this compound as a fluorescent probe for metal ions. These protocols should be adapted and optimized based on the specific metal ion and experimental setup.

I. Preparation of Stock Solutions

-

Probe Stock Solution (1 mM):

-

Accurately weigh an appropriate amount of this compound disodium salt.

-

Dissolve the solid in deionized water to prepare a 1 mM stock solution.

-

Store the solution in a dark container at 4°C to prevent photodegradation.

-

-

Metal Ion Stock Solutions (10 mM):

-

Prepare 10 mM stock solutions of the desired metal salts (e.g., FeCl₃, CuSO₄, Al(NO₃)₃) by dissolving the appropriate amount in deionized water.

-

Ensure the salts are of high purity to avoid interference from other metal impurities.

-

-

Buffer Solution (e.g., 10 mM HEPES, pH 7.4):

-

Prepare a buffer solution to maintain a constant pH during the experiment, as pH can significantly affect fluorescence. The choice of buffer will depend on the metal ion being studied.

-

II. General Protocol for Fluorescence Measurements

-

Instrument Setup:

-

Use a spectrofluorometer for all fluorescence measurements.

-